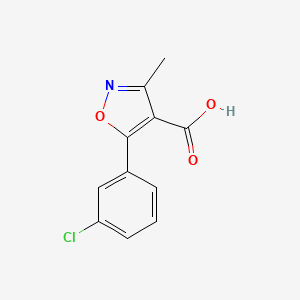

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid

CAS No.: 92545-96-5

Cat. No.: VC2908092

Molecular Formula: C11H8ClNO3

Molecular Weight: 237.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92545-96-5 |

|---|---|

| Molecular Formula | C11H8ClNO3 |

| Molecular Weight | 237.64 g/mol |

| IUPAC Name | 5-(3-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(16-13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | JIACXLQDHUCWOM-UHFFFAOYSA-N |

| SMILES | CC1=NOC(=C1C(=O)O)C2=CC(=CC=C2)Cl |

| Canonical SMILES | CC1=NOC(=C1C(=O)O)C2=CC(=CC=C2)Cl |

Introduction

Chemical Structure and Identification

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid is an isoxazole derivative characterized by a 3-chlorophenyl group at position 5, a methyl group at position 3, and a carboxylic acid group at position 4 of the isoxazole ring. The compound's identity is established through several standardized chemical identifiers.

Basic Identifiers

The compound is primarily identified through its CAS (Chemical Abstracts Service) registry number, which provides an unambiguous way to identify the specific chemical structure.

| Parameter | Value |

|---|---|

| Chemical Name | 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid |

| CAS Number | 92545-96-5 |

| Molecular Formula | C11H8ClNO3 |

| Molecular Weight | 237.639 g/mol |

| Melting Point | 176-178°C |

| Storage Condition | Ambient temperature |

| MDL Number | MFCD11584333 |

The compound contains an isoxazole heterocyclic ring with three substituents: a 3-chlorophenyl group at position 5, a methyl group at position 3, and a carboxylic acid group at position 4 . This specific arrangement of functional groups gives the compound its unique chemical and physical properties.

Physical and Chemical Properties

The compound's physical state and chemical attributes significantly influence its handling, storage, and potential applications in chemical synthesis.

Physical Properties

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid typically exists as a solid at room temperature with a defined melting point range, indicating its purity and crystalline nature.

| Property | Description |

|---|---|

| Physical State | Solid at room temperature |

| Color | Not specified in available data |

| Melting Point | 176-178°C |

| Solubility | Limited water solubility (exact values not specified) |

| pH | Acidic due to carboxylic acid group |

Chemical Reactivity

The compound contains several reactive functional groups that determine its chemical behavior:

-

The carboxylic acid group at position 4 can undergo typical carboxylic acid reactions including esterification, as evidenced by the existence of its methyl ester derivative .

-

The isoxazole ring system provides specific reactivity patterns characteristic of aromatic heterocycles.

-

The 3-chlorophenyl moiety offers potential for substitution reactions at the chlorine position .

The presence of these functional groups makes this compound valuable in organic synthesis as both an intermediate and a building block for more complex molecules.

Synthesis and Chemical Transformations

Derivative Formation

The methyl ester derivative, 5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester, is a known related compound . This suggests that the carboxylic acid group readily undergoes esterification under standard conditions, which is consistent with typical carboxylic acid reactivity.

| Hazard Type | Classification | Code |

|---|---|---|

| Acute Toxicity (Oral) | Category 4 | H302 |

| Acute Toxicity (Dermal) | Category 4 | H312 |

| Acute Toxicity (Inhalation) | Category 4 | H332 |

| Eye Irritation | Category 2 | H319 |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory Tract Irritation) | H335 |

These classifications indicate moderate toxicity through multiple exposure routes and potential for respiratory and eye irritation .

Ecological Information and Environmental Considerations

Environmental Fate

Limited data is available regarding the specific environmental behavior of this compound. The Safety Data Sheet indicates:

-

Persistence and degradability: No data available

-

Bioaccumulative potential: No data available

Disposal Considerations

Proper disposal of the compound and its containers is essential to minimize environmental impact:

-

Product disposal:

-

Container disposal:

Comparative Analysis with Related Compounds

Structural Analogues

Two closely related compounds that appear in the literature are:

-

5-(3-Chloro-phenyl)-isoxazole-3-carboxylic acid methyl ester :

-

Differs in the position of the carboxylic acid group (position 3 instead of 4)

-

Has an ester group instead of a free carboxylic acid

-

Lacks the methyl group at position 3

-

-

5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid methyl ester :

-

Immediate derivative of our target compound

-

Contains a methyl ester in place of the free carboxylic acid

-

These structural relationships suggest potential synthetic pathways between these compounds, with esterification/hydrolysis reactions connecting the acid and ester forms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume